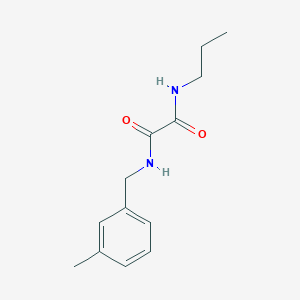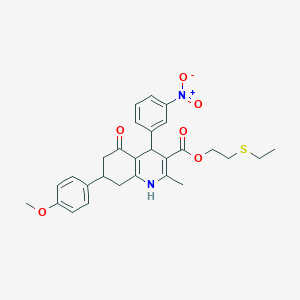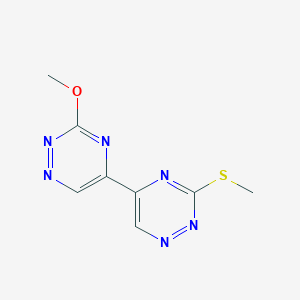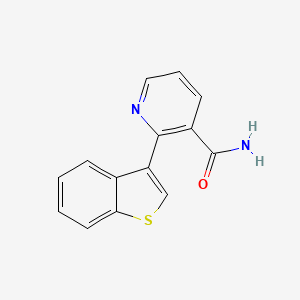![molecular formula C23H18N2O4S2 B4948490 N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]di(2-thiophenecarboxamide)](/img/structure/B4948490.png)
N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]di(2-thiophenecarboxamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]di(2-thiophenecarboxamide), commonly known as MBPTC, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MBPTC has been found to possess several biochemical and physiological effects that make it a promising candidate for various medical applications.
Mécanisme D'action
The mechanism of action of MBPTC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MBPTC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, MBPTC has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
MBPTC has been found to possess several biochemical and physiological effects that make it a promising candidate for various medical applications. It has been shown to possess potent antioxidant activity, which can help to protect cells from oxidative damage. Additionally, MBPTC has been found to possess anti-inflammatory properties, which can help to reduce inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
MBPTC has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. However, its high cost and limited availability can be a limitation for some researchers.
Orientations Futures
There are several future directions for MBPTC research, including the investigation of its potential use in the treatment of neurodegenerative diseases, the development of more efficient synthesis methods, and the exploration of its potential use in combination with other drugs for enhanced therapeutic effects.
Conclusion
In conclusion, MBPTC is a promising compound that has gained significant interest in scientific research due to its potential therapeutic applications. Its potent antioxidant and anti-inflammatory properties make it a promising candidate for various medical applications, including the treatment of neurodegenerative diseases and cancer. Further research is needed to fully understand the mechanism of action of MBPTC and to explore its potential use in combination with other drugs for enhanced therapeutic effects.
Méthodes De Synthèse
The synthesis of MBPTC involves the reaction of 2,4-dihydroxybenzaldehyde and 2-thiophenecarboxylic acid in the presence of a suitable catalyst. The resulting product is a white crystalline compound that is soluble in organic solvents such as chloroform and dichloromethane. The purity of the synthesized MBPTC can be improved through recrystallization or column chromatography.
Applications De Recherche Scientifique
MBPTC has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to possess several potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties. MBPTC has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[2-hydroxy-4-[[3-hydroxy-4-(thiophene-2-carbonylamino)phenyl]methyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S2/c26-18-12-14(5-7-16(18)24-22(28)20-3-1-9-30-20)11-15-6-8-17(19(27)13-15)25-23(29)21-4-2-10-31-21/h1-10,12-13,26-27H,11H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDIRVQJGWDIGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC=CS4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(benzyloxy)-3-methoxybenzyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4948407.png)

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-biphenylylmethyl)methanamine](/img/structure/B4948410.png)
![benzyl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4948419.png)
![4-(4-fluorophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4948422.png)
![N-1,3-benzodioxol-5-yl-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B4948434.png)

![N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4948448.png)
![2-methyl-5-(3-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4948452.png)





